molecular formula C14H21NO5S2 B2991638 4-methoxy-N,3-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide CAS No. 874623-24-2

4-methoxy-N,3-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide

Cat. No.: B2991638
CAS No.: 874623-24-2
M. Wt: 347.44
InChI Key: JWAHEEDDMMGNDS-UHFFFAOYSA-N
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Description

The compound “4-methoxy-N,3-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other groups . They are widely used in medicine, particularly as antibiotics .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the sulfonamide group and the introduction of the methoxy and dimethyl groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzene ring provides a planar, aromatic base for the molecule, while the various substituents add complexity .


Chemical Reactions Analysis

As a sulfonamide, this compound might be expected to undergo reactions typical of this class of compounds. This could include substitution reactions at the sulfur atom or reactions involving the nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar sulfonamide group could impart some degree of water solubility, while the aromatic benzene ring could contribute to its lipophilicity .

Scientific Research Applications

Synthesis and Biological Activity

  • Cytotoxicity and Carbonic Anhydrase Inhibition: A study synthesized a series of polymethoxylated-pyrazoline benzene sulfonamides, including compounds related to the specified chemical, to investigate their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. Trimethoxy derivatives showed significant selectivity judged by cytotoxicity assays, suggesting their potential as lead molecules for further investigations in cancer therapy and enzyme inhibition (Kucukoglu et al., 2016).

Enzyme Inhibition for Alzheimer’s Disease

  • Alzheimer’s Disease Therapeutic Agents: A series of sulfonamides derived from 4-methoxyphenethylamine were synthesized, revealing that N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide showed significant acetylcholinesterase inhibitory activity. This suggests its utility as a potential therapeutic agent for Alzheimer's disease, indicating the versatility of sulfonamide derivatives in enzyme inhibition (Abbasi et al., 2018).

Antimicrobial Activity

  • Antibacterial and Antifungal Properties: Sulfonamide-derived ligands and their transition metal complexes, including those related to the specified chemical, were synthesized and characterized. These compounds showed moderate to significant antibacterial activity against various bacterial strains and good antifungal activity, highlighting their potential in antimicrobial applications (Chohan & Shad, 2011).

Antioxidant and Anticancer Activities

  • Anticancer and Antioxidant Effects: Research on benzene sulfonamide derivatives, including those similar to the specified chemical, focused on their potential as anticancer agents. Computational and molecular docking studies indicated potent anticancer effects against MCF-7 breast carcinoma cell lines for certain derivatives. These findings support the exploration of sulfonamide derivatives for anticancer and antioxidant therapies (Mohamed et al., 2022).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Many sulfonamides act as inhibitors of enzymes involved in the synthesis of folic acid, a crucial nutrient for many bacteria .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its use in medicine, given the known biological activity of many sulfonamides .

Properties

IUPAC Name

4-methoxy-N,3-dimethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S2/c1-11-9-12(5-6-13(11)20-4)22(18,19)15(3)14(2)7-8-21(16,17)10-14/h5-6,9H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAHEEDDMMGNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)C2(CCS(=O)(=O)C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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